molecular formula C17H16N4O3 B2912580 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione CAS No. 2097897-86-2

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione

Cat. No.: B2912580
CAS No.: 2097897-86-2
M. Wt: 324.34
InChI Key: PSWBAHLTALQHLU-UHFFFAOYSA-N
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Description

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve further preclinical testing, clinical trials, and eventually, if successful, regulatory approval .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with azetidin-3-ylamine under specific conditions to form the azetidinyl intermediate. This intermediate is then reacted with imidazolidine-2,4-dione to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrrol-1-yl)benzoic acid
  • Imidazole derivatives
  • Azetidine derivatives

Uniqueness

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is unique due to its combination of heterocyclic structures, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-15-9-18-17(24)21(15)14-10-20(11-14)16(23)12-3-5-13(6-4-12)19-7-1-2-8-19/h1-8,14H,9-11H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWBAHLTALQHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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